N-(2-methylphenyl)-3-nitro-4-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}benzamide
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Overview
Description
Preparation Methods
The synthesis of N1-(2-METHYLPHENYL)-3-NITRO-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}BENZAMIDE involves multiple steps. One common synthetic route includes the reaction of 2-methylphenylamine with 3-nitro-4-chlorobenzoyl chloride to form an intermediate, which is then reacted with 1-(4-nitrophenyl)ethylidenehydrazine under specific conditions to yield the final product . The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to proceed efficiently .
Chemical Reactions Analysis
N~1~-(2-METHYLPHENYL)-3-NITRO-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming new derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the synthesis of dyes and pigments due to its stable nitro and hydrazino groups.
Mechanism of Action
The mechanism of action of N1-(2-METHYLPHENYL)-3-NITRO-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}BENZAMIDE involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to potential antimicrobial and anticancer effects . The hydrazino group can form covalent bonds with specific enzymes, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar compounds include:
N-(4-Nitrophenyl)benzamide: This compound shares the nitrobenzamide structure but lacks the hydrazino group, making it less reactive in certain chemical reactions.
1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: This compound has a triazole ring instead of the hydrazino group, leading to different biological activities.
Properties
Molecular Formula |
C22H19N5O5 |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-3-nitro-4-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]benzamide |
InChI |
InChI=1S/C22H19N5O5/c1-14-5-3-4-6-19(14)23-22(28)17-9-12-20(21(13-17)27(31)32)25-24-15(2)16-7-10-18(11-8-16)26(29)30/h3-13,25H,1-2H3,(H,23,28)/b24-15+ |
InChI Key |
YGFCPDSWCNKQQS-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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